3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
“3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of methoxyphenyl and nitropyrazole groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the methoxyphenyl groups: This step might involve electrophilic aromatic substitution reactions.
Attachment of the nitropyrazole group: This could be done through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly if they exhibit significant biological activity.
Industry
In industry, it could be used in the development of new materials, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the methoxy and nitro groups.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the nitropyrazole group.
1-(4-nitro-1H-pyrazol-1-yl)methyl-3,5-diphenyl-1H-pyrazole: Similar structure but different substitution pattern.
Uniqueness
The presence of both methoxyphenyl and nitropyrazole groups in “3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” may impart unique electronic and steric properties, potentially leading to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H19N5O4 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C21H19N5O4/c1-29-18-7-3-15(4-8-18)20-11-21(16-5-9-19(30-2)10-6-16)25(23-20)14-24-13-17(12-22-24)26(27)28/h3-13H,14H2,1-2H3 |
InChI Key |
WMNNNIASAVYOHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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